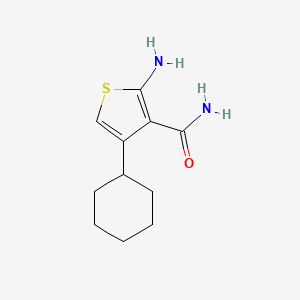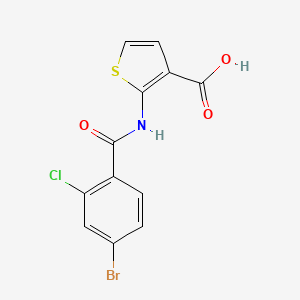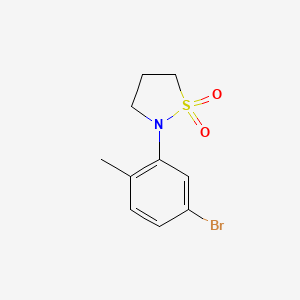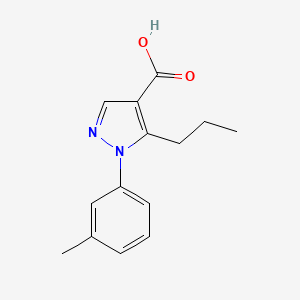
1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a phenyl group substituted at the 3-position of the pyrazole ring and a propyl group at the 5-position, with a carboxylic acid functional group at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methylphenyl hydrazine and propyl acetoacetate.
Reaction Steps: The reaction involves the condensation of 3-methylphenyl hydrazine with propyl acetoacetate under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions are not typically involved in the synthesis of this compound.
Substitution: Substitution reactions can occur at the pyrazole ring, especially at the 3-position, where electrophilic substitution reactions can take place.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives.
Substitution Products: Substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies to understand the interaction with various receptors and enzymes.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the interaction with the active site of the target molecule, leading to modulation of its activity.
Comparaison Avec Des Composés Similaires
Pyrazole derivatives: Other pyrazole compounds with different substituents on the ring.
Phenyl-substituted pyrazoles: Compounds with phenyl groups at various positions on the pyrazole ring.
Carboxylic acid derivatives: Other carboxylic acids with different substituents.
Uniqueness: 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and industrial applications. The presence of the phenyl group and the propyl chain provides distinct properties compared to other pyrazole derivatives.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-5-13-12(14(17)18)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVLUGLNIKMNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



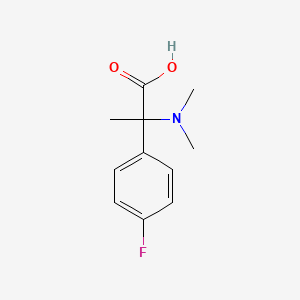
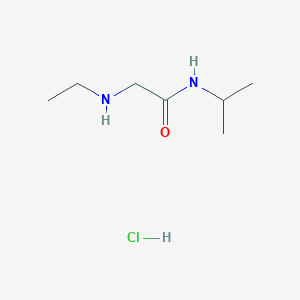
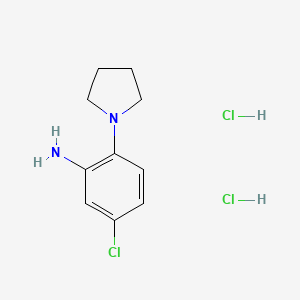
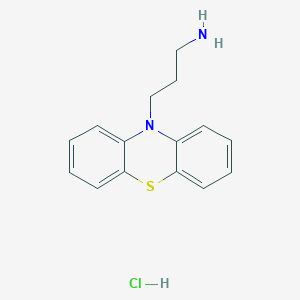
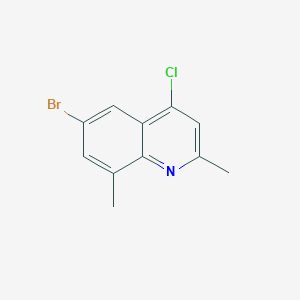
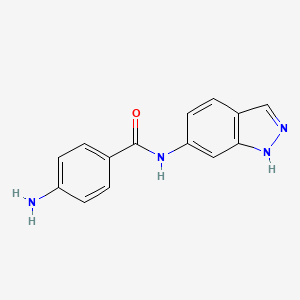
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)
